

6-Methylpyrazine-2-carboxamide chemical properties and structure

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Compound of Interest

Compound Name: **6-Methylpyrazine-2-carboxamide**

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An In-depth Technical Guide to 6-Methylpyrazine-2-carboxamide

Abstract

This technical guide provides a comprehensive overview of **6-Methylpyrazine-2-carboxamide**, a key heterocyclic organic compound. It details the molecule's chemical structure, physicochemical properties, synthesis methodologies, and analytical characterization. The guide is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the compound's significance as a structural motif in medicinal chemistry. Particular emphasis is placed on its role as a precursor and derivative in the development of novel therapeutic agents. The document includes detailed experimental protocols, safety information, and a curated list of references to support further investigation and application.

Introduction and Significance

Pyrazine derivatives are a critical class of heterocyclic compounds widely utilized in medicinal chemistry due to their diverse biological activities.^{[1][2]} The pyrazine ring, a six-membered aromatic structure with two nitrogen atoms at positions 1 and 4, serves as a versatile scaffold in drug design.^[2] **6-Methylpyrazine-2-carboxamide** is a notable derivative, incorporating both a methyl group and a carboxamide functional group. This substitution pattern is significant as the carboxamide group can participate in hydrogen bonding, a crucial interaction for molecular recognition at biological targets, while the methyl group can influence steric interactions and metabolic stability.

This compound and its analogues have been investigated for a range of therapeutic applications, including antimycobacterial, antibacterial, and anticancer activities.[3][4][5] For instance, the core structure is related to Pyrazinamide, a first-line medication for the treatment of tuberculosis.[1] Furthermore, derivatives have been synthesized and evaluated as potent inhibitors of key signaling pathways in cancer, such as the Fibroblast Growth Factor Receptor (FGFR) pathway.[3] This guide aims to consolidate the fundamental chemical knowledge of **6-Methylpyrazine-2-carboxamide** to facilitate its application in research and development.

Chemical Structure and Nomenclature

The structural integrity of a molecule is the foundation of its chemical behavior and biological activity. **6-Methylpyrazine-2-carboxamide** is characterized by a pyrazine ring substituted at the 6-position with a methyl group and at the 2-position with a carboxamide group.

Structural Diagram

The following diagram illustrates the 2D chemical structure of the molecule.

Caption: 2D Structure of **6-Methylpyrazine-2-carboxamide**.

Chemical Identifiers

- IUPAC Name: **6-methylpyrazine-2-carboxamide**
- Molecular Formula: C₆H₇N₃O
- CAS Number: 5521-55-1 (for the amide, though the related acid 5521-61-9 is more commonly cited in databases)[6][7][8]
- Molecular Weight: 137.14 g/mol

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various environments, influencing its solubility, stability, and suitability for specific applications. The data presented below is for the closely related precursor, 6-Methylpyrazine-2-carboxylic acid, which provides a strong indication of the properties of the amide derivative.

Property	Value	Source
Molecular Weight	138.12 g/mol	[6][9][10]
Melting Point	138-140 °C	[8][9]
Boiling Point (Predicted)	302.8 ± 37.0 °C at 760 mmHg	[8][9]
Density (Predicted)	1.32 g/cm ³	[9]
pKa (Predicted)	3.10 ± 0.10	[8]
LogP (XLogP3)	0.5	[6][9]
Appearance	White to off-white solid	[8]
Solubility	DMSO (Slightly), Methanol (Slightly)	[8]

Synthesis and Manufacturing

The synthesis of **6-Methylpyrazine-2-carboxamide** typically proceeds through the corresponding carboxylic acid. A common and established method involves the oxidation of a readily available precursor like 2,6-dimethylpyrazine, followed by amidation.

Representative Synthesis Workflow



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Caption: General synthesis workflow for **6-Methylpyrazine-2-carboxamide**.

Experimental Protocol: Synthesis of 6-Methylpyrazine-2-carboxylic Acid

This protocol is a representative method adapted from literature for the synthesis of the key intermediate.[9]

Causality: The oxidation of one methyl group on the pyrazine ring is achieved using a strong oxidizing agent like potassium permanganate (KMnO_4). The reaction is performed in water under heat to facilitate the reaction. The resulting manganese dioxide (MnO_2) byproduct is insoluble and can be removed by filtration. Acidification of the filtrate protonates the carboxylate, causing the desired carboxylic acid to precipitate or become extractable into an organic solvent.

Methodology:

- **Dissolution:** Dissolve 2,6-Dimethylpyrazine (1 equivalent) in water.
- **Oxidation:** Heat the solution to approximately 70°C. Add a solution of potassium permanganate (KMnO_4) in water dropwise over a period of several hours. The reaction is exothermic and the purple color of the permanganate will disappear as it is consumed.
- **Reaction Monitoring:** Stir the mixture overnight at 70°C to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).
- **Workup:** Cool the mixture to room temperature. Filter the suspension to remove the brown manganese dioxide precipitate. Wash the filter cake thoroughly with water.
- **Isolation:** Combine the filtrate and washes. Acidify the solution to a pH of approximately 1.5 using a strong acid (e.g., 5M HCl).
- **Extraction:** Extract the acidified aqueous solution multiple times with a suitable organic solvent, such as ethyl acetate.
- **Purification:** Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO_4), filter, and evaporate the solvent under reduced pressure to yield the crude 6-Methylpyrazine-2-carboxylic acid. Further purification can be achieved by recrystallization.

Conversion to Carboxamide

The conversion of the carboxylic acid to the carboxamide is a standard organic transformation.

Causality: The carboxylic acid must first be "activated" to make the carbonyl carbon more electrophilic. This is commonly done by converting it to an acyl chloride using thionyl chloride

(SOCl_2) or by using a peptide coupling reagent like propylphosphonic anhydride (T3P).[1][11] The activated intermediate then readily reacts with an ammonia source or a primary/secondary amine to form the stable amide bond.

Methodology (General):

- Activation: Suspend the 6-Methylpyrazine-2-carboxylic acid (1 equivalent) in a suitable anhydrous solvent (e.g., Dichloromethane, DMF). Add the activating agent (e.g., thionyl chloride or T3P) and stir at room temperature until the acid is fully converted.
- Amidation: Cool the reaction mixture in an ice bath. Slowly add the amine or ammonia source (e.g., concentrated ammonium hydroxide or a solution of a specific amine, 1.1 equivalents).
- Reaction & Workup: Allow the reaction to proceed to completion. The workup procedure will vary based on the reagents used but typically involves washing with aqueous solutions to remove byproducts, followed by drying and evaporation of the organic solvent to yield the final carboxamide product.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

- ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise structure of an organic molecule.[12] For **6-Methylpyrazine-2-carboxamide**, one would expect characteristic signals for the aromatic protons on the pyrazine ring, the methyl protons, and the amide protons. ^{13}C NMR would show distinct peaks for each unique carbon atom, including the carbonyl carbon of the amide group.[12][13]
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.[14] Key expected absorption bands for this compound include N-H stretching from the amide ($\sim 3200\text{-}3400\text{ cm}^{-1}$), C=O stretching from the amide carbonyl ($\sim 1650\text{-}1690\text{ cm}^{-1}$), and C-H stretching from the aromatic ring and methyl group.[13][15]

- Mass Spectrometry (MS): MS provides the exact molecular weight of the compound, confirming its molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass to several decimal places, allowing for unambiguous formula determination.[11][12]

Applications in Research and Drug Development

6-Methylpyrazine-2-carboxamide and its derivatives are valuable building blocks in the synthesis of pharmacologically active agents.

- Antitubercular Agents: The pyrazine-carboxamide scaffold is the core of Pyrazinamide, a key antitubercular drug. Research into derivatives, including those with a 6-methyl substitution, aims to develop new compounds with improved efficacy against drug-resistant strains of *Mycobacterium tuberculosis*.[5][11]
- Antibacterial Agents: Various substituted pyrazine-2-carboxamides have been synthesized and tested against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA), showing promising activity.[5]
- Anticancer Agents: In oncology, pyrazine derivatives have been designed as inhibitors of critical cellular targets. For example, novel 3-amino-pyrazine-2-carboxamide derivatives have been developed as potent pan-FGFR (Fibroblast Growth Factor Receptor) inhibitors, demonstrating antitumor activity in cancer cell lines with FGFR abnormalities.[3] The core structure also serves as a fragment in the design of inhibitors for other targets, such as RhoA kinase.[2]

Safety and Handling

Proper handling of all chemicals is paramount in a research environment. The following information is based on the precursor, 6-Methylpyrazine-2-carboxylic acid, and similar compounds. A full risk assessment should be conducted before handling.

- Hazard Classification (GHS): Warning.[6][7]
 - H315: Causes skin irritation.[6][16][17]
 - H319: Causes serious eye irritation.[6][16][17]

- H335: May cause respiratory irritation.[6][16]
- Precautionary Statements:
 - Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection).[16][17][18]
 - Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[17][18]
 - Storage: Store in a well-ventilated place. Keep container tightly closed.[19] Recommended storage is in a dry, cool environment (2-8°C) under an inert atmosphere.[7][8][17]
- Handling: Use in a well-ventilated area or under a chemical fume hood.[16][18] Avoid generating dust.[16] Ensure eyewash stations and safety showers are readily accessible.[19]

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